2-Amino-5-chlorobenzenesulfonic acid

Catalog No.
S661076
CAS No.
133-74-4
M.F
C6H6ClNO3S
M. Wt
207.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-chlorobenzenesulfonic acid

CAS Number

133-74-4

Product Name

2-Amino-5-chlorobenzenesulfonic acid

IUPAC Name

2-amino-5-chlorobenzenesulfonic acid

Molecular Formula

C6H6ClNO3S

Molecular Weight

207.64 g/mol

InChI

InChI=1S/C6H6ClNO3S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,8H2,(H,9,10,11)

InChI Key

ZCGVPUAAMCMLTM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)O)N

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)O)N

It’s often used as a reagent in chemical reactions due to its properties .

2-Amino-5-chlorobenzenesulfonic acid is an organic compound with the molecular formula C6H6ClNO3S and a molecular weight of 207.63 g/mol. Its structure consists of a benzene ring substituted with an amino group at position 2, a chlorine atom at position 5, and a sulfonic acid group attached to position 1. This arrangement imparts both acidic and basic properties to the molecule, making it versatile in

Due to its functional groups:

  • Diazotization: The amino group can react with sodium nitrite and hydrochloric acid to form a diazonium salt. This reaction is crucial for synthesizing azo compounds, which are important in dye chemistry .
  • Sulfonation: The sulfonic acid group can undergo further sulfonation reactions, enhancing the compound's utility in synthesizing more complex sulfonated derivatives.
  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, allowing for the synthesis of different derivatives .

Several methods exist for synthesizing 2-amino-5-chlorobenzenesulfonic acid:

  • Nitration followed by Reduction: Starting from chlorobenzene, nitration can introduce a nitro group that is subsequently reduced to an amino group.
  • Sulfonation of Chlorinated Anilines: Chlorinated anilines can be sulfonated using sulfur trioxide or concentrated sulfuric acid to introduce the sulfonic acid group .
  • Direct Amination: The direct amination of chlorobenzenes using ammonia or amines under specific conditions can yield the desired product .

2-Amino-5-chlorobenzenesulfonic acid finds applications in various fields:

  • Chemical Reagent: It is commonly used as a reagent in organic synthesis, particularly in the preparation of dyes and pigments.
  • Analytical Chemistry: The compound serves as a reference material in proficiency testing and analytical methods for determining dissociation constants .
  • Proficiency Testing: It is utilized in laboratories for quality control and testing purposes due to its defined properties.

Several compounds share structural similarities with 2-amino-5-chlorobenzenesulfonic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Amino-5-chlorobenzoic acidC7H6ClNO2Contains a carboxylic acid instead of a sulfonic group.
4-Amino-3-chlorobenzenesulfonic acidC6H6ClN O3SDifferent amino positioning but similar sulfonic structure.
4-ChloroanilineC6H6ClNLacks a sulfonic acid group; primarily used in dye production.

The uniqueness of 2-amino-5-chlorobenzenesulfonic acid lies in its combination of an amino group, a chlorine atom, and a sulfonic acid group on the benzene ring, which allows it to participate in diverse

Classical Sulfonation Using Concentrated Sulfuric Acid

Classical sulfonation methodology represents the foundational approach for synthesizing 2-amino-5-chlorobenzenesulfonic acid from p-chloroaniline precursors. The mechanism involves the formation of sulfur trioxide as the active electrophile, which attacks the aromatic ring in a characteristic electrophilic aromatic substitution reaction. Under typical conditions, the aromatic compound is heated with sulfuric acid according to the general stoichiometry where benzene reacts with sulfuric acid to produce benzenesulfonic acid and water. The reaction proceeds through the formation of a sulfonyloxonium ion intermediate, which significantly increases the electrophilicity of the sulfur center.

The mechanistic pathway begins with the activation of sulfuric acid through protonation by hydronium ions, leading to the formation of the highly electrophilic sulfur trioxide species. This activated electrophile then attacks the electron-rich aromatic ring, particularly at positions activated by the amino group substituent. The amino group functions as an ortho-para directing group, increasing electron density at the ortho and para positions relative to itself. However, when sulfur trioxide attacks the ortho position, significant steric hindrance results in formation of less than one percent of the ortho-substituted product. In contrast, para attack faces no such steric constraints, leading to formation of the desired para-amino benzenesulfonic acid in yields exceeding 99 percent.

Temperature control proves critical in classical sulfonation protocols, with optimal reaction conditions typically requiring heating between 180 to 200 degrees Celsius. Under these conditions, the equilibrium nature of the sulfonation reaction becomes apparent, as the process can be reversed under dilute hot aqueous acidic conditions. This reversibility provides synthetic flexibility, allowing for the use of sulfonate groups as protecting groups that can be selectively removed when required. The reaction typically requires extended heating periods, often ranging from several hours to complete conversion, depending on the specific substrate and reaction conditions employed.

Solvent-Mediated Sulfonation in Diphenyl Sulfone Systems

Solvent-mediated sulfonation utilizing diphenyl sulfone systems represents an advanced synthetic approach that addresses several limitations of classical sulfonation methods. Diphenyl sulfone serves as a high-temperature solvent that remains stable under the harsh conditions required for effective sulfonation. This organosulfur compound, with the formula (C₆H₅)₂SO₂, appears as a white solid with excellent solubility in organic solvents and exceptional thermal stability. The compound's utility as a high-temperature solvent makes it particularly valuable for processing highly rigid aromatic systems that require elevated temperatures for effective reaction.

The manufacturing protocol involves the slow addition of concentrated sulfuric acid to p-chloroaniline dissolved in diphenyl sulfone solvent. This methodology results in a vigorous reaction that produces 4-chloroaniline-2-sulfonic acid along with water as a byproduct. The reaction mixture initially forms bright purple crystals upon water removal, indicating the formation of intermediate complexes during the sulfonation process. Subsequent heating under reduced pressure for approximately seven hours ensures complete conversion and removes residual volatile components.

The work-up procedure requires careful temperature control and systematic separation techniques. After completion of the heating cycle, the molten reaction mixture is cooled and dissolved in heated water to facilitate product isolation. The diphenyl sulfone solvent can be effectively separated through filtration, taking advantage of its distinct physical properties compared to the desired sulfonic acid product. Upon cooling, the target compound crystallizes as white needle-like crystals, which can be collected through filtration, washing, and drying protocols. This methodology consistently achieves yields of approximately 94 percent, demonstrating the effectiveness of the diphenyl sulfone-mediated approach.

Electrophilic Aromatic Substitution Patterns

Nitration Reactivity at Meta-Position Relative to Sulfonic Acid Group

The sulfonic acid group (-SO3H) at position 1 exerts dominant electronic effects during nitration, directing incoming electrophiles to the meta position (C4) relative to itself. Despite the presence of an amino group at C2 and chlorine at C5, sulfuric acid-mediated nitration preferentially occurs at C4 due to:

  • Strong electron-withdrawing induction from the -SO3H group, which deactivates the ring and creates partial positive charges at ortho/para positions relative to itself [1] [3].
  • Protonation of the amino group under acidic nitration conditions, converting -NH2 to -NH3+, which further deactivates the ring and reinforces meta-directing effects [4].

Kinetic studies comparing nitration rates with analogous compounds show a 12-fold decrease in reaction rate compared to nonsulfonated analogs, attributable to the sulfonic acid group's deactivating effect [4]. Table 1 summarizes positional selectivity in nitration reactions:

CompoundNitration PositionRelative Rate
Benzenesulfonic acidMeta (C3)1.0 (baseline)
2-Aminobenzenesulfonic acidMeta (C4)0.87
2-Amino-5-chlorobenzenesulfonic acidMeta (C4)0.68

The reduced rate in the chlorinated derivative stems from additional deactivation by the C5 chlorine substituent [1] [4].

Steric and Electronic Effects of Chlorine Substituent

The chlorine atom at C5 influences reactivity through three mechanisms:

  • Resonance-assisted deactivation: Chlorine's electronegativity withdraws electron density via inductive effects (-I), while its lone pairs provide weak resonance donation (+M), creating net deactivation [1] [3].
  • Steric hindrance: The van der Waals radius of chlorine (1.80 Å) creates torsional strain with adjacent substituents, reducing accessibility to the C6 position.
  • Ortho-directing competition: Despite being a net deactivator, chlorine's residual +M effect creates minor activation at C4 and C6, competing with the sulfonic acid group's meta-directing influence [3].

Ab initio calculations reveal chlorine increases the energy barrier for nitration at C4 by 8.2 kJ/mol compared to non-chlorinated analogs, while decreasing rotational freedom of the sulfonic acid group by 15° [4].

Nucleophilic Displacement of Chlorine Atom

Amination Under High-Pressure Conditions

The chlorine atom undergoes nucleophilic displacement with ammonia under high-pressure conditions (200-300 bar), following second-order kinetics:

$$ \text{Rate} = k[ArCl][NH_3] $$

Key mechanistic features:

  • Sulfonic acid group activation: The -SO3H group polarizes the C-Cl bond, increasing electrophilicity at C5 by 27% compared to non-sulfonated chlorobenzenes [2].
  • Pressure-dependent selectivity: At 200 bar, mono-amination predominates (92% yield), while 300 bar induces di-amination at C2 and C5 (34% yield).
  • Transition state stabilization: High pressure compresses the solvation shell, stabilizing the Meisenheimer complex intermediate [2].

Reaction optimization studies show maximum amination efficiency at 250°C with a NH3/ArCl molar ratio of 5:1, achieving 89% conversion in 8 hours [2].

Microbial Reductive Dechlorination Pathways

Anaerobic microbial communities (e.g., Dehalococcoides spp.) mediate reductive dechlorination through two pathways:

  • Hydrogenolytic cleavage: Direct H2-dependent replacement of Cl with H, favored in sulfonate-rich environments (k = 0.15 h⁻¹).
  • Dihydroxylation-mediated elimination: Formation of 2-amino-5-hydroxybenzenesulfonic acid intermediate (k = 0.08 h⁻¹).

The sulfonic acid group enhances bioavailability through:

  • Increased water solubility (LogP = -1.2 vs 2.1 for non-sulfonated analog)
  • Electrostatic interactions with microbial membrane transporters

Diazonium Salt Formation and Azo Coupling Dynamics

Diazotization Kinetics

The amino group at C2 forms stable diazonium salts with nitrous acid, following first-order dependence on [HNO2]:

$$ \text{Rate} = k[ArNH2][HNO2] $$

Key characteristics:

  • pH-dependent stability: Maximum diazonium yield at pH 1.5-2.0, with t₁/₂ = 45 minutes at 0°C [4].
  • Sulfonic acid stabilization: The -SO3H group reduces dediazonization by 62% compared to non-sulfonated analogs through resonance stabilization [3].

Azo Coupling Regioselectivity

Diazonium salts couple with β-naphthol predominantly at the ortho position relative to the hydroxyl group (87% selectivity), governed by:

  • Electrostatic steering: Sulfonate group directs coupling partners through charge complementarity.
  • Transition state stabilization: Hydrogen bonding between -SO3H and naphthol oxygen lowers activation energy by 15.3 kJ/mol [4].

Coupling efficiency reaches 94% in aqueous ethanol (3:1 v/v) at pH 9.0, producing intense orange-red azo dyes with λmax = 487 nm [4].

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 8 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 7 of 8 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

133-74-4

Wikipedia

5-Chloroorthanilic acid

Dates

Last modified: 08-15-2023

Explore Compound Types